Boc-NH-PEG6-CH2COOH

Catalog No.
S3421745
CAS No.
391684-36-9
M.F
C19H37NO10
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG6-CH2COOH

CAS Number

391684-36-9

Product Name

Boc-NH-PEG6-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C19H37NO10

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

ZKCDWMFMVAYYED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O

Application in PROTAC development

Boc-NH-PEG6-CH2COOH is a PEG-based PROTAC linker. [, ] PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation by the proteasome. [] The linker plays a crucial role in PROTACs by connecting the ligand binding moiety, which recognizes the target protein, to the E3 ligase recruiting moiety. []

Boc-NH-PEG6-CH2COOH specifically belongs to the class of PEG-based linkers. Polyethylene glycol (PEG) is a hydrophilic polymer commonly used in PROTAC design due to its favorable properties, including improved solubility, stability, and reduced immunogenicity. [] The presence of the PEG chain in Boc-NH-PEG6-CH2COOH contributes to these beneficial characteristics in the resulting PROTAC molecule.

  • Boc group (Boc-NH-): This group serves as a protecting group in the synthesis of PROTACs. It is removed under specific conditions to reveal a primary amine group that can be used for conjugation to other components of the PROTAC. []
  • PEG chain (-PEG6-): As mentioned earlier, this chain provides improved properties to the PROTAC molecule.
  • Carboxylic acid group (-CH2COOH): This group can be used for conjugation to the ligand binding moiety of the PROTAC. []
, primarily due to its functional groups:

  • Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxy succinimide (NHS) to form stable amide bonds. This reaction is crucial for creating conjugates in drug development and biochemistry .
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions. This deprotection is typically performed using trifluoroacetic acid (TFA) or other strong acids .

Boc-NH-PEG6-CH2COOH exhibits several biological activities due to its ability to form conjugates with various biomolecules. Its PEG component enhances solubility and biocompatibility, making it suitable for applications in drug delivery and therapeutic formulations. The carboxylic acid group allows for interaction with proteins or other biological macromolecules, facilitating targeted delivery systems .

The synthesis of Boc-NH-PEG6-CH2COOH typically involves several steps:

  • Synthesis of PEG Derivative: The starting material is usually a PEG derivative that is functionalized at one end with a Boc-protected amine.
  • Carboxylation: The other end of the PEG chain is modified to introduce a carboxylic acid group. This can be achieved through various methods, including oxidation or direct reaction with carboxylic acid derivatives.
  • Purification: The final product is purified using techniques such as precipitation, chromatography, or dialysis to remove unreacted starting materials and by-products .

Boc-NH-PEG6-CH2COOH has diverse applications in:

  • Drug Delivery: Its ability to form stable conjugates makes it ideal for attaching drugs to carriers for targeted delivery.
  • Bioconjugation: Used extensively in the development of bioconjugates for diagnostics and therapeutics.
  • Polymer Chemistry: Acts as a building block for synthesizing more complex polymeric structures.

Interaction studies involving Boc-NH-PEG6-CH2COOH focus on its conjugation capabilities with various biomolecules. Research indicates that the compound can effectively bind to proteins and nucleic acids, enhancing their stability and bioavailability. These interactions are crucial for developing novel therapeutic agents and improving existing drug formulations .

Boc-NH-PEG6-CH2COOH shares structural characteristics with several similar compounds, each with unique properties:

Compound NameStructure CharacteristicsUnique Features
Boc-NH-PEG4-CH2COOHShorter PEG chain (four units)Potentially lower solubility compared to six units
Fmoc-NH-PEG6-CH2COOHUses Fmoc protection instead of BocDifferent deprotection conditions; often used in solid-phase synthesis
Boc-NH-PEG8-CH2COOHLonger PEG chain (eight units)Increased hydrophilicity; may enhance solubility

Boc-NH-PEG6-CH2COOH stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly suitable for bioconjugation applications where stability and solubility are critical .

Solid-Phase Synthesis Approaches for Boc-Protected PEG Derivatives

Solid-phase synthesis has emerged as a cornerstone methodology for the preparation of Boc-NH-PEG6-CH2COOH and related polyethylene glycol derivatives, offering significant advantages in terms of purification efficiency and synthetic reliability [4]. The implementation of solid-phase peptide synthesis protocols for PEG linker construction has revolutionized the field by eliminating the need for chromatographic purification of intermediate products [25].

Wang resin serves as the preferred solid support for the synthesis of Boc-protected PEG derivatives, providing an acid-labile para-methoxybenzyl linker that facilitates clean product release under trifluoroacetic acid conditions [25]. The automated synthesis protocol begins with resin functionalization, where the para-methoxybenzyl alcohol undergoes deprotonation followed by nucleophilic substitution with appropriately activated PEG monomers [25]. This approach has demonstrated exceptional efficiency in producing monodisperse PEG derivatives with polydispersity indices approaching 1.0 [25].

The coupling chemistry employed in solid-phase PEG synthesis relies heavily on carbodiimide-mediated activation protocols [3]. N,N'-Dicyclohexylcarbodiimide in combination with 1-hydroxybenzotriazole has proven particularly effective for amide bond formation between PEG segments and amino acid residues [3]. Research findings indicate that this coupling system achieves yields of 91% under optimized conditions, with reaction completion typically occurring within 2 hours at room temperature [3].

Advanced methodologies have incorporated O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate as a superior coupling reagent for PEG derivative synthesis [3]. This reagent system, when combined with N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide, has demonstrated coupling efficiencies of 90% for the attachment of Boc-NH-PEG-COOH derivatives to peptide substrates [3]. The enhanced reactivity of this system stems from the formation of highly reactive benzotriazole esters that undergo rapid aminolysis with primary and secondary amines [3].

Solid-phase synthesis protocols for Boc-NH-PEG6-CH2COOH typically employ automated peptide synthesizers modified for PEG chemistry [25]. The synthesis cycle consists of sequential deprotection and coupling steps, where base-labile protecting groups are removed under controlled basic conditions, followed by immediate coupling with activated PEG monomers [25]. This approach has achieved remarkable success in producing high-purity monodisperse PEG derivatives with molecular weights exceeding 3000 daltons [25].

Synthesis MethodKey ReagentsReaction ConditionsTypical Yield (%)Advantages
N-Hydroxysuccinimide ActivationNHS, DMAP, DCC, CH2Cl20-20°C, 16h, N2 atmosphere96High yield, clean activation
Dicyclohexylcarbodiimide CouplingDCC, HOBt, DMFRoom temperature, overnight91Reliable amide formation
TBTU-mediated Peptide CouplingTBTU, DIEA, DMFRoom temperature, overnight90High coupling efficiency
Solid-Phase Synthesis with Wang ResinWang Resin, TFA cleavageAutomated synthesis cycles95No chromatographic purification

Orthogonal Protection-Deprotection Schemes for Functional Group Compatibility

The development of orthogonal protection strategies has been fundamental to the successful synthesis of complex Boc-NH-PEG6-CH2COOH derivatives, enabling selective manipulation of multiple functional groups without cross-reactivity [10] [12]. The tert-butyloxycarbonyl group exhibits exceptional compatibility with Fmoc-based protection schemes, creating a robust dual-protection system that operates under orthogonal deprotection conditions [12].

Boc protection groups demonstrate remarkable stability under basic conditions while remaining highly susceptible to acid-catalyzed cleavage [12]. This characteristic has been exploited in the synthesis of PEG derivatives where Boc-protected amines can be selectively deprotected using trifluoroacetic acid in the presence of triisopropylsilane, achieving complete deprotection within 30 minutes at room temperature [15]. The deprotection proceeds through a carbocation mechanism, where the tert-butyl cation is stabilized by the electron-donating methyl groups [15].

Research has demonstrated that S-phenylacetamidomethyl represents an innovative orthogonal protecting group that exhibits compatibility with both Boc and Fmoc protection schemes [12]. This protecting group undergoes selective enzymatic deprotection using penicillin amidohydrolase, providing unprecedented selectivity in complex synthetic schemes [12]. The enzymatic deprotection occurs under mild aqueous conditions at pH 7.4, making it particularly suitable for sensitive PEG substrates that might undergo degradation under harsh chemical conditions [12].

The implementation of base-labile protecting groups, particularly the phenylethyl system, has revolutionized PEG synthesis by enabling one-pot deprotection and coupling procedures [11]. Unlike traditional acid-labile systems that require separate deprotonation steps, the phenylethyl group undergoes base-catalyzed elimination to generate alkoxide intermediates that can directly participate in subsequent coupling reactions [11]. This approach has reduced the number of synthetic steps from three per elongation cycle to two, significantly improving overall synthetic efficiency [11].

Advanced protection strategies have incorporated photolabile protecting groups for applications requiring temporal control over deprotection events [10]. o-Nitrobenzyl derivatives have shown particular promise in PEG synthesis, undergoing clean photolytic cleavage upon irradiation at 365 nanometers [16]. This methodology has enabled the synthesis of complex branched PEG architectures where sequential deprotection is required to build specific molecular topologies [10].

Protection StrategyProtecting GroupsDeprotection ConditionsFunctional Group Compatibility
Boc/Fmoc Orthogonal SystemBoc (acid-labile), Fmoc (base-labile)TFA/TIPS (Boc), Piperidine (Fmoc)Compatible with most functional groups
Enzymatic DeprotectionPhacm (enzymatic), Acm (chemical)Penicillin amidohydrolaseHighly selective, mild conditions
Base-labile ProtectionDMTr (acid), Phenylethyl (base)Acid (DMTr), Base (PhEt)Excellent orthogonality
Photolabile Protection Groupso-Nitrobenzyl derivativesUV irradiation (365 nm)Compatible with photostable groups

Purification Challenges in Polydisperse PEG-Linker Systems

The purification of Boc-NH-PEG6-CH2COOH presents unique challenges stemming from the inherent polydispersity of conventional polyethylene glycol starting materials and the complex retention behavior of PEG derivatives in chromatographic systems [13] [14]. Polydisperse PEG mixtures exhibit broad molecular weight distributions that complicate both synthetic procedures and analytical characterization, leading to batch-to-batch variations that compromise product consistency [14].

Chromatographic separation of PEG derivatives encounters significant technical obstacles due to the unusual retention behavior of polyethylene glycol chains on various stationary phases [18] [22]. Size-exclusion chromatography analysis of PEG compounds frequently produces distorted peak shapes and non-reproducible chromatograms when using tetrahydrofuran as the mobile phase on styrene-divinylbenzene-based columns [18]. This phenomenon results from specific interactions between PEG ether oxygens and the aromatic stationary phase, leading to mixed-mode retention mechanisms that deviate from pure size-exclusion principles [18].

Hydrophobic interaction chromatography has revealed particularly complex retention patterns for PEG derivatives, with strong adsorption observed on butyl and phenyl-type stationary phases [22]. Research has demonstrated that PEG-3.35 kilodaltons exhibits pronounced retention on these columns, with partial elution attributed to conformational changes in the polymer chain upon adsorption [22]. The retention strength increases significantly with salt concentration, suggesting that the hydrophobic character of PEG chains becomes more pronounced under high-ionic-strength conditions [22].

The detection of PEG derivatives presents additional analytical challenges due to the absence of strong chromophores in the polymer backbone [14]. Conventional ultraviolet detection at 280 nanometers provides insufficient sensitivity for PEG quantification, necessitating the use of refractive index or evaporative light scattering detection systems [18]. These detection methods, while more universal, suffer from reduced sensitivity and increased baseline noise compared to ultraviolet detection [18].

Advanced purification strategies have emerged to address the challenges associated with polydisperse PEG systems [19] [20]. Fractionated polyethylene glycol precipitation combined with density gradient centrifugation has shown promise as a chromatography-free purification method for large PEG-containing complexes [19]. This approach exploits differential solubility characteristics of various PEG species, enabling separation based on molecular weight without the complications associated with column-based methods [19].

High-resolution chromatographic processes specifically designed for polydisperse polymer separation have achieved baseline resolution for PEG homologs with molecular weights ranging from 65 to over 5000 grams per mole [20]. These methodologies incorporate thermodynamic retention models that enable prediction of retention times for both analytical and preparative applications [20]. The integration of convolution techniques allows for complete chromatogram generation, facilitating scale-up of chromatographic techniques for isolating individual PEG homologs [20].

Challenge CategorySpecific ProblemImpact on PurificationMitigation Strategy
Polydispersity IssuesMixture of different MW speciesComplex peak patterns, difficult quantificationMonodisperse synthesis methods
Chromatographic SeparationPoor resolution between similar PEG lengthsCo-elution of target and impuritiesGradient optimization, specialized columns
PEG Retention BehaviorStrong adsorption on HIC columnsPeak tailing, irreversible adsorptionMobile phase modifiers, competitive elution
Detection LimitationsLack of chromophores for UV detectionRequires RI or ELSD detectionAlternative detection methods
Molecular Weight HeterogeneityBatch-to-batch variationInconsistent product qualityCareful MW characterization by GPC/SEC

XLogP3

-0.4

Dates

Modify: 2024-04-15

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